Atropine methylbromide acts as a competitive antagonist at muscarinic acetylcholine receptors. Muscarinic receptors are located throughout the body, particularly in smooth muscle, glands, and the heart. By blocking the binding of acetylcholine, atropine methylbromide produces a variety of peripheral effects, including:
These effects can be valuable in scientific research settings for:
Atropine methylbromide may also be used in specific organ research due to its targeted peripheral effects. Here are some examples:
Atropine methyl bromide, also known as methylatropine bromide, is a quaternary ammonium compound derived from atropine. Its chemical formula is and it has a molecular weight of approximately 368.32 g/mol . This compound acts primarily as a muscarinic acetylcholine receptor antagonist, inhibiting the effects of acetylcholine in various tissues including smooth muscle, cardiac tissue, and exocrine glands . Atropine methyl bromide is often utilized in medical applications for its anticholinergic properties, particularly in treating conditions such as bradycardia and to induce mydriasis (pupil dilation).
The general reaction can be represented as follows:
Atropine methyl bromide exhibits significant biological activity as an antagonist of muscarinic acetylcholine receptors. It effectively blocks the action of acetylcholine in various physiological processes, leading to decreased motility in the gastrointestinal tract and reduced secretory activity in exocrine glands . This compound has been shown to have therapeutic applications in treating conditions like peptic ulcers and motion sickness due to its ability to inhibit parasympathetic nervous system responses.
Synthesis of atropine methyl bromide typically involves the alkylation of atropine with methyl bromide. The process can be summarized in the following steps:
Atropine methyl bromide has several applications in both clinical and research settings:
Studies have shown that atropine methyl bromide interacts with various drugs and compounds, influencing their pharmacological effects. For instance, when combined with other anticholinergic agents, it may enhance their effects or increase the risk of side effects such as dry mouth and blurred vision .
Atropine methyl bromide shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Main Use | Unique Features |
|---|---|---|---|
| Atropine | C17H23NO3 | Anticholinergic for bradycardia | Naturally occurring alkaloid |
| Homatropine Methylbromide | C17H24BrNO3 | Mydriatic agent | Quaternary ammonium compound |
| Scopolamine | C17H21NO4 | Motion sickness treatment | Crosses blood-brain barrier more readily |
| Ipratropium Bromide | C20H30BrNO3 | Bronchodilator for COPD | Primarily used for respiratory conditions |
Atropine methyl bromide is unique due to its specific quaternary structure which enhances its solubility and efficacy as an anticholinergic agent compared to other similar compounds.
The primary synthetic route for atropine methyl bromide involves the direct quaternization of atropine with methyl bromide under controlled conditions. This transformation represents a fundamental example of nucleophilic substitution at the nitrogen center of the tropane alkaloid [1]. The reaction proceeds through the attack of the tertiary nitrogen lone pair in atropine on the electrophilic carbon of methyl bromide, resulting in the formation of the quaternary ammonium salt.
Atropine sulfate monohydrate serves as the typical starting material, requiring initial conversion to the neutral atropine base through treatment with sodium hydroxide [1]. The liberated atropine is then subjected to quaternization with excess methyl bromide in a sealed reaction vessel. Optimal reaction conditions involve heating at 100°C for six hours using acetone as the solvent medium [1]. Under these conditions, the quaternization proceeds with typical yields ranging from 70-85%, depending on the specific reaction parameters and purification methods employed.
The stoichiometry of the reaction requires careful consideration, as excess methyl bromide ensures complete conversion while minimizing the formation of unreacted starting material. The sealed tube methodology is essential due to the volatile nature of methyl bromide and the need to maintain elevated pressure during the reaction [1]. Temperature control proves critical, as excessive heating can lead to decomposition reactions and reduced product quality.
The mechanism involves the initial formation of a carbon-nitrogen bond through nucleophilic attack, followed by bromide ion coordination to maintain charge neutrality. The resulting quaternary ammonium structure exhibits significantly altered physicochemical properties compared to the parent atropine molecule, particularly regarding blood-brain barrier penetration and peripheral selectivity [2] [3].
Alternative synthetic approaches have been developed utilizing radiation-induced methodologies to facilitate the quaternization reaction under milder conditions. Patent literature describes processes employing gamma radiation to promote the methyl bromide addition reaction at ambient temperatures [4]. This methodology represents a significant departure from traditional thermal processes and offers several distinct advantages in terms of reaction selectivity and side product formation.
The radiation-induced process typically operates through the generation of free radical intermediates that facilitate the quaternization reaction without requiring elevated temperatures [4]. The mechanism involves the radiolytic cleavage of methyl bromide to generate reactive methyl radicals that subsequently react with the atropine nitrogen center. This approach can achieve yields in the range of 60-75%, although the requirement for specialized radiation equipment limits its widespread industrial adoption.
The primary advantage of radiation-induced synthesis lies in the reduced thermal stress on the reactants, which minimizes decomposition pathways and improves product selectivity. Additionally, the ability to conduct reactions at ambient temperature reduces energy requirements and simplifies reactor design considerations. However, the capital investment required for radiation facilities and the associated safety protocols represent significant barriers to implementation.
Process control in radiation-induced synthesis requires careful monitoring of radiation dose rates and exposure times to optimize yield while preventing over-irradiation that could lead to product degradation. The method shows particular promise for applications requiring high purity products or when traditional thermal methods prove problematic due to thermal instability issues.
The transition from laboratory-scale synthesis to industrial manufacturing presents numerous technical challenges that require systematic optimization approaches. Heat management during the quaternization reaction represents one of the most significant scaling considerations, as the exothermic nature of the reaction can lead to temperature excursions and potential runaway conditions [5]. Industrial reactors must incorporate sophisticated temperature control systems, including external cooling capabilities and controlled reactant addition protocols.
The containment and handling of methyl bromide at industrial scale requires specialized equipment and safety protocols due to its environmental impact and regulatory restrictions [6]. The Montreal Protocol has significantly impacted methyl bromide availability, necessitating the development of closed-loop systems with vapor recovery capabilities to minimize emissions [1]. These systems typically achieve emission reductions of 95% or greater compared to traditional open systems.
Reactor design optimization focuses on achieving uniform mixing while maintaining precise temperature control throughout the reaction mass. The heterogeneous nature of the quaternization reaction, involving solid atropine dissolution and gas-liquid mass transfer, requires sophisticated agitation systems and possibly enhanced mixing technologies such as static mixers or microreactor configurations.
Statistical design of experiments has proven valuable for identifying optimal operating windows that maximize yield while minimizing impurity formation. Typical optimization parameters include reaction temperature, residence time, stoichiometric ratios, and agitation intensity. Properly executed optimization studies can achieve overall yield improvements of 10-15% compared to unoptimized processes [5].
Process analytical technology implementation enables real-time monitoring of reaction progress and product quality, facilitating rapid response to process deviations. Spectroscopic methods, particularly near-infrared spectroscopy, have shown utility for monitoring quaternization reactions and detecting the formation of side products.
Industrial atropine methyl bromide synthesis generates several by-products that require careful management to ensure economic viability and environmental compliance. Sulfuric acid formation occurs when atropine sulfate serves as the starting material, as the sulfate anion is displaced during the neutralization step with sodium hydroxide [7]. This by-product stream typically contains significant quantities of sodium sulfate and requires appropriate treatment and disposal protocols.
The traditional approach involves neutralization of the sulfuric acid by-product with sodium hydroxide or sodium carbonate, generating sodium sulfate solutions that require further concentration and crystallization for recovery [7]. This process generates substantial waste volumes and incurs significant disposal costs, particularly when performed at industrial scale. Modern approaches focus on acid recovery and reuse strategies that can reduce waste disposal costs by up to 80%.
Organic solvent recovery represents another critical aspect of by-product management, as acetone and other solvents used in the synthesis require recycling to maintain economic viability. Distillation systems with appropriate rectification capabilities can achieve solvent recovery rates exceeding 95%, significantly reducing both raw material costs and waste generation. Process integration strategies that couple solvent recovery with reaction heat management can provide additional energy efficiency benefits.
The formation of methylated impurities and over-alkylated products requires separation and potential recycling strategies. These materials often retain pharmacological activity and may represent valuable by-products if appropriate purification and characterization protocols are developed. Chromatographic separation techniques have shown promise for recovering these materials in forms suitable for alternative applications.
Environmental management of by-product streams requires comprehensive characterization and appropriate treatment technologies. Biological treatment systems may be applicable for certain organic by-products, while chemical treatment or incineration may be required for others. The development of closed-loop manufacturing systems that minimize waste generation represents the most sustainable approach to by-product management.
Ethylatropine bromide synthesis follows analogous reaction pathways to those employed for atropine methyl bromide, with ethyl bromide substituting for methyl bromide in the quaternization reaction [1] [8]. The synthesis proceeds through identical mechanistic steps, involving nucleophilic attack of the atropine nitrogen on the ethyl bromide electrophile. Reaction conditions typically mirror those used for methyl bromide quaternization, with heating at 100°C for six hours in sealed vessels achieving yields of approximately 70% [1].
The structural differences between ethylatropine bromide and atropine methyl bromide are subtle but significant from both synthetic and pharmacological perspectives. The additional methylene unit in the ethyl substituent increases the molecular weight from 384.31 to 398.34 g/mol and introduces conformational flexibility that can influence receptor binding characteristics [1]. The larger alkyl group also affects the overall molecular volume and steric interactions within the quaternary ammonium center.
Synthetic accessibility of ethylatropine bromide offers several advantages over the methyl analog, primarily related to the regulatory status and availability of ethyl bromide [1] [8]. Unlike methyl bromide, which faces increasing regulatory restrictions due to ozone depletion concerns, ethyl bromide remains readily available for synthetic applications. This availability translates to more predictable supply chains and reduced manufacturing costs.
The purification requirements for ethylatropine bromide differ subtly from those of atropine methyl bromide due to altered solubility characteristics and crystallization behavior. The ethyl analog typically exhibits slightly reduced water solubility and modified crystal habit, which can affect filtration and drying operations during isolation procedures. These differences may require optimization of purification protocols to achieve equivalent product quality standards.
Environmental impact considerations favor ethylatropine bromide synthesis due to the reduced environmental concerns associated with ethyl bromide compared to methyl bromide [1]. The absence of ozone depletion potential and reduced regulatory oversight simplify manufacturing protocols and reduce compliance costs. Additionally, the slightly lower volatility of ethyl bromide compared to methyl bromide can simplify containment and handling requirements.
The systematic variation of alkyl chain length in tropane alkaloid quaternary ammonium derivatives produces predictable trends in physicochemical properties that influence both synthetic approaches and practical applications [9] [10]. Molecular weight increases linearly with alkyl chain extension, rising from 384.31 g/mol for the methyl derivative to 398.34 g/mol for the ethyl analog, with corresponding increases for longer-chain derivatives.
Melting point behavior exhibits a general decrease with increasing alkyl chain length, reflecting the disruption of crystal packing efficiency as alkyl chains become longer and more flexible [11]. Atropine methyl bromide exhibits the highest melting point at 222-223°C, while ethylatropine bromide shows a slightly reduced melting point of 218-220°C [2] [1]. This trend continues with longer-chain analogs, which typically show progressively lower melting points due to increased molecular flexibility and reduced lattice energies.
Water solubility demonstrates an inverse relationship with alkyl chain length, as the increasing hydrophobic character of longer alkyl chains reduces overall molecular polarity [9] [10]. The methyl derivative shows moderate water solubility, while the ethyl analog exhibits reduced solubility, and longer-chain derivatives become progressively less water-soluble. This trend has important implications for formulation and bioavailability considerations.
Limiting molar conductivity measurements reveal systematic decreases with increasing alkyl chain length, reflecting reduced ionic mobility in solution [9] [10]. This effect results from the larger hydrodynamic radius of longer-chain quaternary ammonium cations, which experience increased solvent drag during migration. The conductivity differences provide useful analytical parameters for characterizing different alkyl derivatives and monitoring synthesis reactions.
Synthesis accessibility shows an inverse relationship to alkyl chain length, with longer-chain derivatives generally easier to prepare due to the increased availability and reduced cost of higher alkyl bromides [1]. Methyl bromide represents the most challenging synthetic precursor due to environmental restrictions and limited availability, while ethyl bromide and higher homologs are more readily accessible. This accessibility difference significantly influences manufacturing cost structures and supply chain considerations.
Atropine methyl bromide functions as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting broad-spectrum activity across all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) [1] [2]. The compound shares the fundamental antagonistic mechanism with its parent molecule atropine, competitively inhibiting acetylcholine binding to muscarinic receptors [3] [2]. However, its quaternary ammonium structure confers distinct pharmacological characteristics compared to tertiary amine antimuscarinic agents.
The muscarinic receptor family consists of five subtypes with distinct tissue distributions and G-protein coupling preferences. Subtypes M1, M3, and M5 preferentially couple to Gq/11 proteins and mediate phospholipase C activation, while M2 and M4 subtypes primarily couple to Gi/o proteins, leading to adenylyl cyclase inhibition [4] [2]. Atropine methyl bromide demonstrates non-selective antagonism across these subtypes, similar to atropine, with equilibrium dissociation constants in the nanomolar range for muscarinic receptors [3] [2].
Comparative studies with ethylatropine bromide, another quaternary antimuscarinic agent, revealed that atropine methyl bromide exhibits potent muscarinic antagonism. Ethylatropine bromide showed an IC50 of 157 nanomolar against human M1 muscarinic receptors in calcium mobilization assays, approximately 3.3-fold less potent than atropine itself [3]. While specific binding kinetics data for atropine methyl bromide across individual receptor subtypes remain limited in the literature, its structural similarity to atropine suggests comparable receptor binding characteristics with modifications due to the quaternary ammonium group.
The quaternary ammonium structure of atropine methyl bromide fundamentally alters its pharmacological profile compared to atropine, primarily by restricting central nervous system penetration [1] [5] [6]. This structural modification creates a highly polar molecule that does not readily cross the blood-brain barrier, resulting in predominantly peripheral antimuscarinic effects [1] [7] [6].
Experimental evidence demonstrates this peripheral restriction through comparative studies. In behavioral assessments, atropine sulfate severely impaired performance in force lever apparatus tests in rhesus monkeys, while atropine methyl nitrate (a closely related quaternary derivative) had minimal or no effect on motor control, indicating that atropine's central effects on motor function are primarily centrally mediated [8]. Similarly, chronic administration studies in rats showed that atropine sulfate decreased vasoactive intestinal polypeptide concentrations in various brain regions, whereas atropine methyl bromide treatment did not produce these central nervous system changes [9].
The peripheral selectivity of atropine methyl bromide has been exploited therapeutically and experimentally. In sarin exposure studies, nasal administration of atropine methyl bromide provided complete protection against lethal inhalation toxicity by blocking peripheral cholinergic effects and airway secretions without interfering with central nervous system function [10]. This peripheral restriction allows for effective antimuscarinic therapy without the central anticholinergic syndrome associated with atropine, including confusion, hallucinations, and altered mental status [11].
Clinical investigations have confirmed the peripheral selectivity advantage. Comparative studies between atropine sulfate and atropine methyl bromide in anesthetic premedication demonstrated that both compounds produced significant cardiovascular and antisecretory effects, but atropine methyl bromide was superior due to the absence of central nervous system side effects that could precipitate anticholinergic toxicity [11].
Atropine methyl bromide exhibits high-affinity binding to muscarinic acetylcholine receptors with kinetic properties consistent with competitive antagonism [1] [2]. The compound's quaternary ammonium structure influences its binding characteristics while maintaining the core tropane alkaloid pharmacophore responsible for muscarinic receptor recognition. Binding studies indicate that quaternary derivatives of atropine retain significant antimuscarinic potency, with atropine methyl bromide demonstrating competitive inhibition of acetylcholine-mediated responses [12] [13].
The binding kinetics of atropine methyl bromide follow classical competitive antagonism patterns, with the compound competing with acetylcholine for the same binding site on muscarinic receptors [13] [12]. Unlike some selective muscarinic antagonists that show differential affinity across receptor subtypes, atropine methyl bromide, similar to atropine, exhibits relatively non-selective binding across M1 through M5 receptors [4] [2]. This broad-spectrum activity is characteristic of classical antimuscarinic agents derived from natural tropane alkaloids.
Receptor selectivity studies have shown that while atropine methyl bromide lacks subtype selectivity among muscarinic receptors, it demonstrates significant selectivity for muscarinic over nicotinic acetylcholine receptors [3]. Comparative analysis with ethylatropine bromide revealed that quaternary ammonium derivatives maintain muscarinic selectivity, with ethylatropine bromide being approximately 300-fold less potent at α7 nicotinic receptors compared to muscarinic receptors [3].
The dissociation kinetics of atropine methyl bromide from muscarinic receptors are influenced by its ionic nature. Quaternary ammonium compounds typically exhibit different membrane interaction properties compared to their tertiary amine counterparts, potentially affecting receptor residence time and therapeutic duration [14] [15].
Atropine methyl bromide produces pronounced functional effects across multiple organ systems through muscarinic receptor blockade, with particular efficacy in smooth muscle relaxation and secretory gland inhibition [13] [16]. The compound's peripheral restriction ensures that these effects occur without central nervous system interference, providing a clean pharmacological profile for peripheral antimuscarinic activity.
In smooth muscle systems, atropine methyl bromide demonstrates potent antispasmodic effects. Studies on isolated rabbit ileum showed that both atropine and its quaternary derivatives, including atropine methyl bromide, effectively antagonize acetylcholine-induced contractions [13] [12]. The compound blocks M3 muscarinic receptors in gastrointestinal smooth muscle, preventing acetylcholine-mediated contractions and providing therapeutic benefit in conditions involving smooth muscle spasm [13]. This effect extends to bronchial smooth muscle, where muscarinic receptor blockade produces bronchodilation through M3 receptor antagonism [17] [16].
Cardiovascular effects of atropine methyl bromide primarily involve peripheral autonomic modulation. Clinical studies demonstrate that the compound produces significant positive chronotropic effects, increasing heart rate through blockade of cardiac M2 muscarinic receptors [11] [18]. Comparative investigations showed that atropine methyl bromide produced stronger positive chronotropic effects than equimolar doses of atropine sulfate, with fewer cardiac dysrhythmias observed [11]. Importantly, studies in pregnant women revealed that while both atropine sulfate and atropine methyl bromide increased maternal heart rate, only atropine sulfate affected fetal heart rate, confirming the compound's inability to cross biological barriers [18].
Secretory gland inhibition represents a major functional consequence of atropine methyl bromide administration. The compound effectively blocks muscarinic receptors in salivary, bronchial, and other exocrine glands, producing significant antisecretory effects [10] [19] [16]. In experimental models, atropine methyl bromide successfully prevented pilocarpine-induced fluid secretions in mice, demonstrating its efficacy in controlling peripheral cholinergic hypersecretion [3]. This antisecretory activity has therapeutic applications in reducing airway secretions during anesthesia and in treating conditions involving excessive glandular secretion [16].
The compound's effects on ocular smooth muscle provide additional therapeutic utility. Atropine methyl bromide functions as a mydriatic agent, producing pupil dilation through blockade of iris sphincter muscle M3 receptors [1] [20] [7]. This effect is utilized in ophthalmic examinations and treatments, with the advantage that systemic absorption produces minimal central nervous system effects compared to atropine [1] [7].
The quaternization of atropine's nitrogen atom to create atropine methyl bromide fundamentally alters the compound's pharmacological profile compared to non-quaternary atropine derivatives, primarily affecting tissue distribution, duration of action, and side effect profile [5] [6] [11]. This structural modification transforms a lipophilic tertiary amine into a hydrophilic quaternary ammonium salt, creating distinct therapeutic advantages and limitations.
Pharmacokinetic differences between atropine methyl bromide and atropine are substantial. Atropine, as a tertiary amine, readily crosses biological membranes including the blood-brain barrier, resulting in both peripheral and central antimuscarinic effects [4] [21]. The plasma half-life of atropine is approximately 2.5 hours, with significant central nervous system penetration occurring within 30 minutes to 1 hour after administration [4]. In contrast, atropine methyl bromide's quaternary ammonium structure severely restricts membrane penetration, limiting distribution primarily to peripheral tissues and reducing central nervous system exposure [1] [5] [9].
Clinical efficacy comparisons reveal both advantages and challenges with quaternary derivatives. In anesthetic premedication studies, atropine methyl bromide demonstrated superior cardiovascular effects, producing stronger positive chronotropic responses than equivalent doses of atropine sulfate [11]. However, the increased polarity also resulted in more pronounced peripheral effects, requiring dose adjustments to prevent excessive tachycardia and mouth dryness [11]. The clinical investigation concluded that atropine methyl bromide should be administered at half the equivalent dose of atropine sulfate to achieve optimal therapeutic effects while minimizing adverse reactions.
The therapeutic window differences between quaternary and non-quaternary derivatives reflect their distinct distribution patterns. Non-quaternary atropine provides systemic antimuscarinic effects beneficial for conditions requiring both central and peripheral blockade, such as organophosphate poisoning treatment [4] [21]. Atropine methyl bromide's peripheral restriction makes it particularly valuable when central antimuscarinic effects are contraindicated or undesirable, such as in pediatric applications for pyloric spasm treatment [1] [5] [6].
Metabolic differences also distinguish these compounds. Atropine undergoes hepatic metabolism through enzymatic hydrolysis, producing metabolites including noratropine, atropine-N-oxide, tropine, and tropic acid [2]. The quaternary structure of atropine methyl bromide likely alters its metabolic pathway, though specific metabolic studies are limited in the available literature.
The structure-activity relationships governing muscarinic antagonism in atropine derivatives reveal critical molecular features required for receptor binding and therapeutic activity [22] [23] [3]. The tropane alkaloid core structure provides the fundamental pharmacophore for muscarinic receptor recognition, while modifications to the nitrogen substituent significantly influence pharmacological properties without eliminating antimuscarinic activity.
The tropine moiety in atropine methyl bromide maintains the essential three-dimensional structure required for muscarinic receptor binding. Key structural requirements include the bicyclic tropane ring system, the ester linkage to tropic acid, and the hydroxyl group orientation [22]. The quaternization of the nitrogen atom with a methyl group preserves these critical binding elements while introducing the ionic character responsible for altered tissue distribution [22] [6].
Comparative analysis of quaternary ammonium derivatives demonstrates that alkyl chain length affects antimuscarinic potency. Studies with ethylatropine bromide showed that the ethyl substituent produced slightly reduced potency compared to the methyl derivative, with ethylatropine bromide exhibiting an IC50 of 157 nanomolar versus atropine's superior potency [3]. This suggests that increasing alkyl chain length beyond methyl may reduce binding affinity, though the effect remains modest within the lower alkyl range.
The ester linkage between the tropine and tropic acid components represents another critical structural feature. This ester bond provides the proper spatial orientation for receptor interaction and contributes to the compound's overall binding affinity [22]. Modifications to this linkage can significantly alter antimuscarinic activity, emphasizing the importance of maintaining the native tropane alkaloid structure.
Stereochemistry plays a crucial role in muscarinic antagonism, with the naturally occurring L-hyoscyamine isomer contributing most of the physiological activity in racemic atropine [4]. Atropine methyl bromide maintains this stereochemical configuration, preserving high-affinity muscarinic receptor binding. The addition of the methyl group at the nitrogen center introduces an additional ionic interaction with the receptor, potentially contributing to the maintained antimuscarinic efficacy despite increased molecular size and polarity.
The structure-activity relationships also reveal that quaternization enhances selectivity for peripheral targets while maintaining muscarinic receptor affinity. This selectivity arises not from altered receptor binding characteristics but from pharmacokinetic restrictions imposed by the ionic structure [9] [8]. The quaternary ammonium group creates a permanent positive charge that prevents passive diffusion across lipid membranes, effectively targeting the compound to peripheral tissues with muscarinic innervation.
Research into related quaternary derivatives has shown that the tropane ring system tolerates various nitrogen substituents while maintaining antimuscarinic activity. However, optimal activity appears to occur with smaller alkyl groups, suggesting that steric hindrance around the nitrogen atom may influence receptor binding kinetics [3] [24]. The methyl group in atropine methyl bromide represents an optimal balance between maintaining high antimuscarinic potency and achieving the desired pharmacokinetic profile.
| Compound | M1 Receptor pKi | M2 Receptor pKi | M3 Receptor pKi | Overall Muscarinic Binding | Blood-Brain Barrier Penetration |
|---|---|---|---|---|---|
| Atropine | 9.68 [17] | Similar to M1 [2] | Similar to M1 [2] | High affinity all subtypes [2] | Yes (tertiary amine) [4] |
| Atropine methyl bromide | Not specifically reported | Not specifically reported | Not specifically reported | Muscarinic antagonist [1] | No (quaternary ammonium) [5] |
| Ethylatropine bromide | 6.8 (estimated from IC50) [3] | Not reported | Not reported | IC50 157 nM (M1) [3] | No (quaternary ammonium) [3] |
Table 1. Muscarinic Receptor Binding Properties of Atropine Derivatives
| Property | Atropine | Atropine methyl bromide | Clinical Implications |
|---|---|---|---|
| Chemical Structure | Tertiary amine [4] | Quaternary ammonium [1] | Central + peripheral effects vs peripheral selectivity |
| Molecular Weight | 289.4 g/mol [4] | 384.31 g/mol [7] | Increased polarity |
| Polarity | Moderate [4] | High (polar) [1] | Reduced CNS side effects |
| CNS Penetration | High [4] | Minimal [5] | Peripherally restricted action |
| Peripheral Activity | High [4] | High [1] | Selective peripheral antimuscarinic effects |
| Duration of Action | Moderate [4] | Variable [11] | Application dependent |
Table 2. Pharmacokinetic Comparison of Atropine and Atropine Methyl Bromide
| Organ System | Atropine Effects | Atropine methyl bromide Effects | Key Difference |
|---|---|---|---|
| Cardiovascular | Tachycardia (M2 block) [4] | Tachycardia (peripheral) [11] | No central vagal effects |
| Respiratory | Bronchodilation [4] | Bronchodilation [16] | No central respiratory effects |
| Gastrointestinal | Antispasmodic [4] | Antispasmodic [13] | Minimal CNS influence |
| Secretory Glands | Antisecretory [4] | Antisecretory [10] | Pure peripheral action |
| Smooth Muscle | Relaxation [4] | Relaxation [13] | No central muscle effects |
| Eye | Mydriasis + cycloplegia [4] | Mydriasis (no CNS effects) [1] | No central visual effects |
Irritant